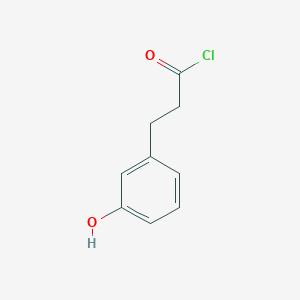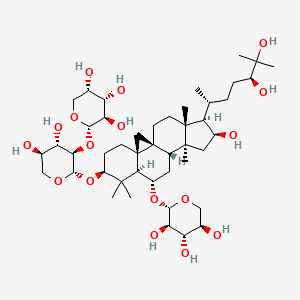
gamma-Aminobutyric Acid Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Aminobutyric Acid Tartrate is a compound derived from gamma-Aminobutyric Acid, a non-protein amino acid that serves as a crucial inhibitory neurotransmitter in the central nervous system of mammals . Gamma-Aminobutyric Acid is widely distributed in nature, occurring in animals, plants, and microorganisms . It plays a significant role in regulating various physiological functions, including reducing neuronal excitability throughout the nervous system .
Preparation Methods
Gamma-Aminobutyric Acid can be synthesized through several methods, including chemical synthesis, plant enrichment, enzymatic methods, and microbial production . One common method involves the decarboxylation of L-glutamic acid using the enzyme glutamate decarboxylase . This reaction typically requires optimal conditions such as a temperature of 37°C and a pH of 4.6 . Industrial production often utilizes genetically engineered strains of Escherichia coli with high activity of glutamate decarboxylase, which can significantly increase the yield of Gamma-Aminobutyric Acid .
Chemical Reactions Analysis
Gamma-Aminobutyric Acid undergoes various chemical reactions, including decarboxylation, oxidation, and substitution . The decarboxylation of L-glutamic acid to produce Gamma-Aminobutyric Acid is catalyzed by glutamate decarboxylase . Common reagents used in these reactions include pyridoxal phosphate, which acts as a coenzyme for the decarboxylase enzyme . The major product formed from these reactions is Gamma-Aminobutyric Acid itself .
Scientific Research Applications
Gamma-Aminobutyric Acid Tartrate has numerous scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role as an inhibitory neurotransmitter and its effects on neuronal activity . In medicine, Gamma-Aminobutyric Acid is explored for its potential therapeutic benefits in treating conditions such as anxiety, epilepsy, and hypertension . Additionally, it has applications in the food industry as a dietary supplement due to its calming effects .
Mechanism of Action
Gamma-Aminobutyric Acid exerts its effects by binding to post-synaptic Gamma-Aminobutyric Acid receptors, specifically Gamma-Aminobutyric Acid type A and type B receptors . These receptors modulate ion channels, leading to the hyperpolarization of the cell membrane and preventing the transmission of action potentials . This inhibitory action helps regulate neuronal excitability and maintain the balance of neurotransmission in the central nervous system .
Comparison with Similar Compounds
Gamma-Aminobutyric Acid is unique among amino acids due to its role as an inhibitory neurotransmitter . Similar compounds include other amino acids such as glutamic acid, which serves as a precursor for Gamma-Aminobutyric Acid synthesis . Another related compound is taurine, which also has inhibitory effects on the nervous system but through different mechanisms . Gamma-Aminobutyric Acid’s distinct function as a neurotransmitter and its widespread occurrence in nature highlight its uniqueness compared to other amino acids .
Properties
Molecular Formula |
C8H15NO8 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-aminobutanoic acid;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H9NO2.C4H6O6/c5-3-1-2-4(6)7;5-1(3(7)8)2(6)4(9)10/h1-3,5H2,(H,6,7);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
YDZKWBZDIVKALM-LREBCSMRSA-N |
Isomeric SMILES |
C(CC(=O)O)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(=O)O)CN.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


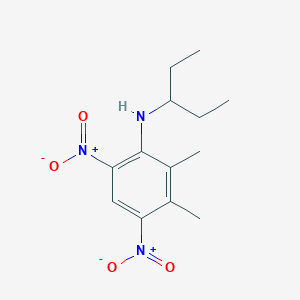
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
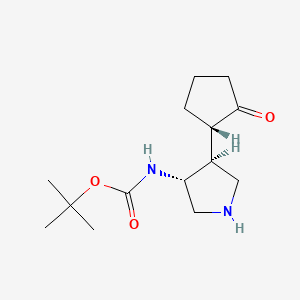
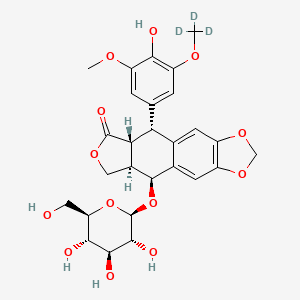
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
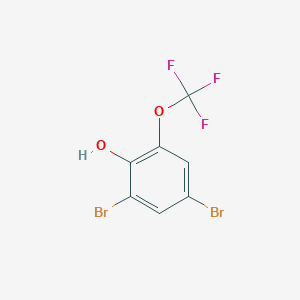
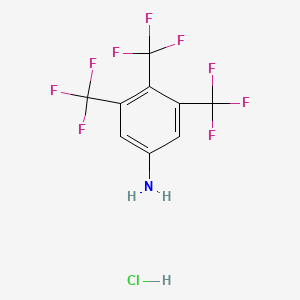
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
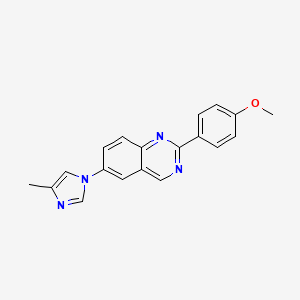
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
